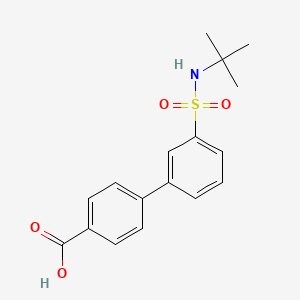
4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%, is a sulfonamido-substituted benzoic acid that has been widely used as an analytical reagent and in various scientific research applications. It is also known as 4-t-Butylsulfamoylphenylbenzoic acid, 4-t-BSB, and 4-BSB. Its chemical formula is C11H14O3S and its molecular weight is 222.3 g/mol. 4-BSB is a white crystalline solid with a melting point of 199-202°C. It has a solubility of 0.2 g/mL in water and is soluble in methanol, ethanol, and acetone.
作用机制
4-BSB has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the biosynthesis of prostaglandins, which are involved in inflammation and pain. 4-BSB binds to the active site of COX-2, preventing it from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 4-BSB has been shown to have anti-inflammatory and analgesic effects. In animal studies, 4-BSB has been found to reduce inflammation and pain associated with arthritis. Additionally, 4-BSB has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
The use of 4-BSB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is straightforward. Additionally, 4-BSB is stable and can be stored for long periods of time. However, 4-BSB is not very soluble in water, which can limit its use in certain experiments.
未来方向
The use of 4-BSB in scientific research is likely to expand in the future. Potential areas of research include the study of its mechanism of action, the development of more effective inhibitors of COX-2, and the use of 4-BSB in the synthesis of new molecules with potential therapeutic applications. Additionally, 4-BSB could be used as a fluorescent probe in the study of protein-ligand interactions, as a substrate for the enzyme thioesterase, or as a catalyst in the synthesis of polymers.
合成方法
4-BSB can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting 4-chlorobenzoic acid with t-butylsulfamate in the presence of a base. The second step involves the reaction of the resulting 4-t-butylsulfamoylbenzoic acid with anhydrous sodium sulfate in an aqueous solution, followed by the addition of aqueous sodium hydroxide. The final product is 4-BSB, which can be purified by recrystallization.
科学研究应用
4-BSB has been widely used in various scientific research applications, including as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a fluorescent probe in fluorescence microscopy. It has also been used in the synthesis of drug molecules, in the preparation of nanoparticles, and in the study of protein-ligand interactions. Additionally, 4-BSB has been used as a substrate for the enzyme thioesterase and as an inhibitor of the enzyme cyclooxygenase-2.
属性
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJKFHJRLMCIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

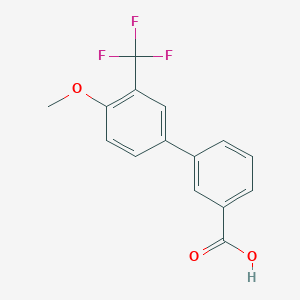
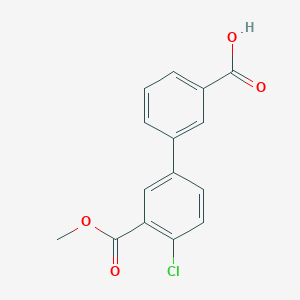
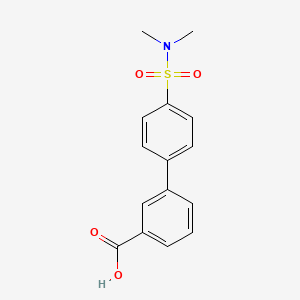
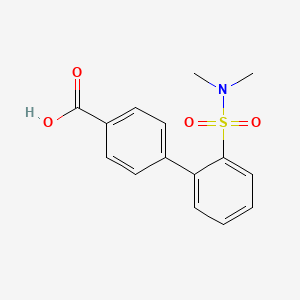



![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)
